molecular formula C11H11FO2S B14022212 (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate

(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate

Cat. No.: B14022212
M. Wt: 226.27 g/mol
InChI Key: QPKABGMEIUAMQO-ONEGZZNKSA-N
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Description

(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is an organic compound that belongs to the class of acrylates. It features a phenyl ring substituted with a fluorine atom and a methylthio group, along with an acrylate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-(methylthio)benzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate involves its interaction with specific molecular targets. The fluorine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is unique due to the presence of both a fluorine atom and a methylthio group on the phenyl ring, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11FO2S

Molecular Weight

226.27 g/mol

IUPAC Name

methyl (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2S/c1-14-11(13)4-3-8-5-9(12)7-10(6-8)15-2/h3-7H,1-2H3/b4-3+

InChI Key

QPKABGMEIUAMQO-ONEGZZNKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)SC)F

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)SC)F

Origin of Product

United States

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